



Synthesis Protocol for 2-(4-Hydroxyphenyl)-5pyrimidinol Derivatives: An Application Note

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Compound of Interest		
Compound Name:	2-(4-Hydroxyphenyl)-5-pyrimidinol	
Cat. No.:	B126618	Get Quote

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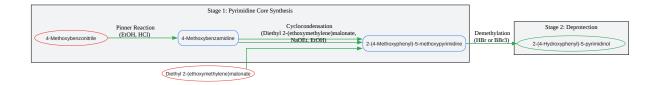
This document provides a detailed application note and protocol for the synthesis of **2-(4-hydroxyphenyl)-5-pyrimidinol** and its derivatives. The described methodology is based on established principles of pyrimidine synthesis, primarily the Pinner condensation, followed by a deprotection step. This approach offers a versatile route to obtaining the target compounds, which are of interest in medicinal chemistry and drug discovery due to their structural motifs.

Overview of the Synthetic Strategy

The synthesis of **2-(4-hydroxyphenyl)-5-pyrimidinol** is achieved through a two-stage process. The initial step involves the construction of a protected pyrimidine core, 2-(4-methoxyphenyl)-5-methoxypyrimidine, via a Pinner-type cyclocondensation reaction. This is followed by a demethylation reaction to yield the final dihydroxy product. This strategy is advantageous as it utilizes readily available starting materials and employs robust chemical transformations.

The overall synthetic workflow can be visualized as follows:





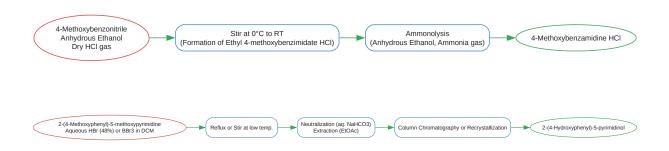
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Caption: Overall synthetic strategy for **2-(4-Hydroxyphenyl)-5-pyrimidinol**.

Experimental Protocols Stage 1: Synthesis of the Protected Pyrimidine Core

2.1.1. Preparation of 4-Methoxybenzamidine Hydrochloride (Pinner Reaction)

This protocol outlines the synthesis of the amidine intermediate from the corresponding nitrile.



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